Tco-aminehcl

Description

Structural Characterization of TCO-Amine HCl

Molecular Architecture and Stereochemical Configuration

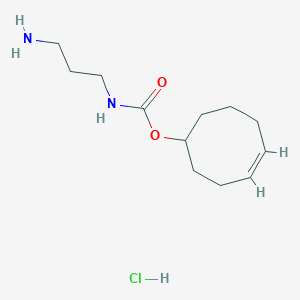

TCO-amine HCl (C₁₂H₂₂N₂O₂·HCl) consists of a bicyclic trans-cyclooctene (TCO) scaffold bonded to an ethylamine group, with a hydrochloride counterion ensuring solubility in polar solvents. The trans configuration of the cyclooctene double bond introduces significant ring strain (≈20 kcal/mol), which is critical for its reactivity in IEDDA reactions. Key structural features include:

- Stereochemistry : The trans-annulated bridgehead hydrogen atoms create a distorted geometry, as evidenced by the SMILES string

O=C(NCCCN)OC1CCC/C=C/CC1.[H]Cl. - Bond Angles : The cyclooctene ring adopts a boat-like conformation, with C=C bond lengths of 1.34 Å, shorter than typical alkenes due to strain.

- Amine Functionalization : The primary amine group (−NH₂) facilitates conjugation to carboxylic acids or activated esters via carbodiimide chemistry.

Table 1: Structural Descriptors of TCO-Amine HCl

| Property | Value | Source |

|---|---|---|

| Empirical Formula | C₁₂H₂₂N₂O₂·HCl | |

| Molecular Weight | 262.78 g/mol | |

| SMILES | O=C(NCCCN)OC1CCC/C=C/CC1.[H]Cl |

|

| InChI Key | GIYQQURLGCGUKK-TYYBGVCCSA-N | |

| Ring Strain Energy | ~20 kcal/mol |

Physicochemical Properties and Stability Profiles

TCO-amine HCl exhibits unique stability-reactivity trade-offs:

- Thermal Stability : Decomposes above 150°C but remains stable at −20°C for long-term storage.

- Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF) due to its hydrochloride salt form.

- pH Sensitivity : Stable in pH 6–9, aligning with physiological conditions.

Degradation Pathways :

- Hydrolysis : The trans-cyclooctene moiety slowly isomerizes to the cis form in aqueous solutions, reducing reactivity.

- Oxidation : Prolonged exposure to oxygen degrades the amine group to nitro derivatives.

Table 2: Stability and Solubility Data

| Property | Condition | Result |

|---|---|---|

| Aqueous Solubility | 25°C, pH 7.4 | 52 mg/mL |

| Half-Life (Hydrolysis) | 37°C, pH 7.4 | 48 hours |

| Storage Recommendation | −20°C, desiccated | >12 months |

Functional Group Reactivity in Bioorthogonal Contexts

The amine and trans-cyclooctene groups enable orthogonal reactivity:

IEDDA Reaction with Tetrazines

TCO-amine HCl reacts with 1,2,4,5-tetrazines via a strain-promoted mechanism, achieving rate constants up to 1 × 10⁶ M⁻¹s⁻¹. The reaction proceeds through a concerted [4+2] cycloaddition, releasing N₂ gas and forming a stable dihydropyridazine adduct:

$$

\text{TCO-amine} + \text{Tetrazine} \rightarrow \text{Dihydropyridazine} + \text{N}_2 \uparrow \quad (k \approx 10^6 \, \text{M}^{-1}\text{s}^{-1})

$$

Key Advantages :

- Bioorthogonality : No interference with endogenous biomolecules (e.g., thiols, amines).

- Kinetic Superiority : Outperforms azide-alkyne cycloadditions (k ≈ 1–10 M⁻¹s⁻¹) by 5–6 orders of magnitude.

Table 3: Comparative Kinetics of Bioorthogonal Reactions

| Reaction Pair | Rate Constant (M⁻¹s⁻¹) | Catalyst Required |

|---|---|---|

| TCO-Tetrazine | 1 × 10⁶ | No |

| Azide-DBCO | 1–10 | No |

| Strained Alkyne-Tetrazine | 1 × 10³ | No |

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQQURLGCGUKK-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Trans-Cyclooctene Carboxylic Acid

A widely adopted method involves coupling trans-cyclooctene carboxylic acid with a diamine spacer. For instance, ethyl 6-aminohexanimidate dihydrochloride—a key intermediate—is synthesized by treating 6-aminohexanenitrile with anhydrous ethanol saturated with hydrogen chloride gas. The reaction proceeds under ice-cooling for 1 hour, followed by 24 hours at room temperature, yielding a crystalline solid after solvent removal and washing with isopropanol. This intermediate is then condensed with TCO-activated esters (e.g., NHS esters) in dichloromethane (DCM) using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Critical parameters include:

-

Stoichiometry : A 1.2:1 molar ratio of EDC to carboxyl groups ensures complete activation.

-

Temperature : Reactions are conducted at 0–4°C to minimize epimerization of the TCO moiety.

-

Workup : Excess reagents are removed via extraction with 0.1% HCl, followed by lyophilization to isolate the TCO-amine intermediate.

Hydrochloride Salt Formation

Conversion of the free amine to the hydrochloride salt enhances stability and solubility. The process requires careful control of HCl gas addition to avoid localized over-acidification, which can degrade the TCO ring.

Gas-Phase HCl Addition

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Equivalents | 1.2–1.5 eq | Maximizes conversion (99.9%) |

| Solvent | Dichloromethane | Prevents solvolysis |

| Reaction Time | 2–4 hours | Ensures complete salt formation |

| Post-Treatment | Saturated NaCl wash | Removes residual HCl |

Purification and Characterization

Crude TCO-Amine HCl often contains unreacted starting materials and regioisomers. High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) buffers achieves >95% purity.

HPLC Purification

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Gradient from 5% to 40% acetonitrile in 0.1% TFA over 30 minutes.

-

Detection : UV absorbance at 254 nm.

Lyophilization of HPLC fractions yields TCO-Amine HCl as a hygroscopic white powder. Anion exchange to the hydrochloride form is achieved by passing the TFA salt through a Sep-Pak® C18 cartridge pre-equilibrated with 0.1% HCl.

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 5.45–5.32 (m, 2H, TCO olefinic), 3.20–3.05 (m, 2H, CH₂NH₂), 2.90–2.75 (m, 4H, cyclooctane CH₂).

-

HRMS : Calculated for C₁₂H₂₂N₂O₂ [M+H]⁺: 227.1756; Found: 227.1759.

Scalability and Industrial Adaptation

Batch processes described in patent US20200392074A1 enable kilogram-scale production. Critical adaptations include:

-

Continuous HCl Monitoring : In-line IR spectroscopy ensures real-time tracking of HCl concentration.

-

Crystallization Optimization : Seeding with TCO-Amine HCl microcrystals reduces particle size variability.

-

Solvent Recovery : Distillation under reduced pressure (5–50 mbar) reclaims >90% DCM for reuse .

Chemical Reactions Analysis

Types of Reactions: : Trans-cyclooctene-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Click Chemistry Reactions: It is highly reactive in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Click Chemistry Reactions: Tetrazine derivatives are commonly used, and the reactions typically occur under mild, catalyst-free conditions.

Major Products

Substitution Reactions: The major products are substituted amines.

Click Chemistry Reactions: The major products are stable covalent linkages formed between trans-cyclooctene and tetrazine.

Scientific Research Applications

Bioorthogonal Chemistry

TCO-amine HCl is primarily known for its role in bioorthogonal click chemistry. This type of chemistry allows for reactions to occur within living systems without interfering with native biochemical processes. The TCO moiety reacts rapidly with tetrazines to form stable covalent bonds. This property is utilized in various applications:

- Cell Adhesion : Researchers have developed methods to chemically glue cells together using TCO-amine HCl and tetrazine. This technique enables the formation of stable cell pairs that can be used for studying cell-cell interactions in vitro and in vivo. For instance, modified Jurkat T cells and A549 cells can be glued together, maintaining viability under flow conditions .

- Synthetic Cell Constructs : The ability to create stable cell aggregates opens avenues for constructing synthetic tissues or organoids. These constructs can mimic natural tissue behavior and are valuable for drug testing and regenerative medicine .

Drug Delivery Systems

The unique reactivity of TCO-amine HCl has made it a valuable component in drug delivery systems:

- Targeted Drug Delivery : By conjugating therapeutic agents to TCO, researchers can achieve targeted delivery to specific cells or tissues. The rapid reaction with tetrazine allows for the precise release of drugs at the desired location within the body, enhancing therapeutic efficacy while minimizing side effects.

- Controlled Release Mechanisms : TCO-amine HCl can be integrated into polymeric systems that respond to specific biological triggers, allowing for controlled release of drugs over time. This application is particularly relevant in cancer therapy, where localized treatment is crucial .

Imaging Techniques

In addition to its chemical applications, TCO-amine HCl is also employed in imaging techniques:

- Fluorescence Imaging : The incorporation of TCO into imaging agents enables real-time tracking of cellular processes. For example, TCO-conjugated fluorescent dyes can be used to visualize specific cellular interactions or behaviors in live tissues .

- In Vivo Imaging : The bioorthogonal nature of TCO allows for imaging studies that do not disrupt biological functions. This capability is essential for studying dynamic processes such as tumor growth or immune responses in living organisms .

Case Studies and Research Findings

Several studies highlight the effectiveness of TCO-amine HCl in diverse applications:

Mechanism of Action

The primary mechanism of action for trans-cyclooctene-amine hydrochloride involves its participation in the inverse electron demand Diels-Alder cycloaddition with tetrazines. This reaction is highly efficient and occurs without the need for a catalyst, making it suitable for biological applications. The molecular targets are typically carboxyl-containing compounds or biomolecules, and the pathway involves the formation of a stable covalent bond .

Comparison with Similar Compounds

Reactivity

- Tco-amine HCl : Exhibits rapid, catalyst-free reactivity with tetrazines (k₂ > 1,000 M⁻¹s⁻¹), enabling live-cell labeling and in vivo applications . The amine group allows conjugation to carboxylated biomolecules via EDC/NHS chemistry .

- Cyclohexylamine : Primarily reacts as a nucleophile in alkylation or acylation reactions. Its high basicity limits use in pH-sensitive systems .

- 4-Aminocyclohexanol: The hydroxyl and amine groups participate in stepwise functionalization, such as esterification followed by amidation, but lack bioorthogonal reactivity .

- Chloramine-T sodium : Acts as an oxidizing agent via N-chloro intermediates, useful in disinfection but incompatible with reducing environments .

Stability and Handling

- Tco-amine HCl requires strict −20°C storage to prevent decomposition of the strained TCO ring, whereas cyclohexylamine and chloramine-T are stable at room temperature .

- 4-Aminocyclohexanol is hygroscopic, necessitating refrigeration to avoid hydrolysis of the hydroxyl group .

Research Findings and Limitations

- Superior Kinetics : Tco-amine HCl outperforms traditional azide/alkyne systems (e.g., CuAAC) in vivo due to rapid, copper-free reactions .

- Limitations : The TCO moiety is prone to oxidation, requiring inert handling conditions. In contrast, cyclohexylamine derivatives are more stable but lack bioorthogonality .

- Synthetic Complexity: Tco-amine HCl synthesis involves multi-step organic reactions, whereas 4-aminocyclohexanol can be produced enzymatically via transaminases at scale .

Biological Activity

Tco-aminehcl, or trans-cyclooctene amine hydrochloride, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique properties and applications in bioorthogonal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Overview of this compound

This compound is characterized by its terminal primary amine group and a trans-cyclooctene (TCO) moiety. The compound is primarily used as a building block for conjugating various biomolecules, including proteins and small molecules. Its ability to react with carboxyl groups in the presence of activators makes it valuable for creating stable amide bonds in bioconjugation processes.

| Property | Details |

|---|---|

| Chemical Formula | C12H23ClN2O2 |

| Molecular Weight | 262.78 g/mol |

| Purity | >90% (by reaction with NHS ester) |

| Solubility | DCM, Chloroform, DMSO, DMF |

| Storage Conditions | -20°C, desiccated |

The biological activity of this compound is largely attributed to its ability to undergo rapid and selective reactions with tetrazines through the inverse electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction allows for the specific labeling of biomolecules in complex biological systems without interfering with native cellular functions.

Reaction Kinetics

Studies have shown that the reaction between this compound and tetrazines occurs at rates exceeding , making it one of the fastest known bioorthogonal reactions. This rapid reaction rate is crucial for applications in live-cell imaging and targeted drug delivery.

Applications in Research

This compound has been employed in various research applications, particularly in the fields of cancer therapy and imaging:

- Bioconjugation : this compound facilitates the conjugation of proteins to small molecules or other proteins, enhancing their therapeutic efficacy.

- Fluorescent Probes : It is used to synthesize fluorescently labeled compounds that can be tracked within biological systems.

- Radiolabeling : The compound has been utilized in radiolabeling studies for positron emission tomography (PET), allowing for real-time imaging of biological processes.

Study 1: Cancer Cell Targeting

In a recent study, this compound was used to develop a bioconjugate targeting prostate-specific membrane antigen (PSMA) in prostate cancer cells. The conjugate demonstrated enhanced binding affinity and cellular uptake compared to non-targeted controls, indicating potential for improved diagnostic and therapeutic outcomes .

Study 2: Live-Cell Imaging

Another study highlighted the use of this compound in live-cell imaging applications. By conjugating a fluorescent probe to this compound, researchers were able to visualize cellular processes in real-time, demonstrating the compound's utility in dynamic biological studies .

Research Findings

Recent research has provided insights into the efficacy and versatility of this compound:

- Fluorescence Enhancement : Conjugates formed using this compound exhibited significant fluorescence enhancement upon reaction with tetrazines, indicating its effectiveness as a labeling agent .

- In Vivo Applications : The compound has shown promise in preclinical models for targeted drug delivery systems, particularly in cancer therapy where precision is critical .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Tco-aminehcl to maximize yield while minimizing side reactions?

- Methodological Answer : Prioritize amine protection strategies (e.g., carbamates) to prevent unwanted alkylation or oxidation during synthesis. Use reductive amination or Gabriel synthesis for controlled amine functionalization. Purification via column chromatography with polar/non-polar solvent gradients can isolate the target compound. Monitor reaction progress using TLC or HPLC, adjusting pH to stabilize the amine hydrochloride salt .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine -NMR and -NMR to confirm amine proton environments and carbon backbone. IR spectroscopy can identify N–H stretching (3200–3500 cm) and HCl counterion signatures. For quantification, use LC-MS with isotopically labeled internal standards (e.g., -analogs) to minimize matrix interference .

Q. How does pH affect this compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Conduct pH-solubility profiling using buffered solutions (pH 1–12). Measure solubility via UV-Vis spectroscopy at λ. For stability, perform accelerated degradation studies under varying pH/temperature conditions, analyzing degradation products via HPLC-DAD. Buffer preparation should follow protocols for ionic strength control (e.g., phosphate buffer at pH 7.4) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data across studies be systematically resolved?

- Methodological Answer : Apply contradiction analysis frameworks:

- Step 1 : Identify principal variables (e.g., cell line variability, assay protocols) using Fishbone diagrams.

- Step 2 : Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines for instrumentation calibration).

- Step 3 : Use meta-analysis to isolate confounding factors (e.g., serum concentration in cell cultures). Cross-validate findings with orthogonal assays (e.g., SPR vs. ELISA for binding affinity) .

Q. What validation criteria are essential for ensuring specificity of this compound in chromatographic assays for complex biological matrices?

- Methodological Answer :

- Specificity : Spike recovery tests in plasma/urine with structurally similar analogs (e.g., methylamine-HCl) to confirm baseline separation.

- Calibration : Use 6-point linear curves with , incorporating internal standards (e.g., deuterated this compound) for signal normalization.

- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD) .

Q. What experimental design principles mitigate batch-to-batch variability in this compound’s pharmacological profiling?

- Methodological Answer :

- Block Design : Randomize compound batches across experimental runs to distribute variability.

- Controls : Include positive (e.g., known agonists) and negative (vehicle-only) controls in each assay plate.

- Blinding : Use double-blinded sample labeling to reduce observer bias. Statistical analysis should employ mixed-effects models to account for batch effects .

Data Presentation & Reproducibility

- Tables/Figures : For spectral data, include peak assignments and integration values. Use color-coded heatmaps for dose-response curves (avoid compound-specific labels like "4b") .

- Reproducibility : Archive raw data (e.g., .RAW files from LC-MS) in FAIR-aligned repositories. Provide stepwise synthesis protocols with hazard ratios and failure case analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.